molecular formula C12H21NO6 B594213 N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine CAS No. 1226812-51-6

N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine

Cat. No.: B594213
CAS No.: 1226812-51-6
M. Wt: 275.301
InChI Key: FLWZKKRGBHCGBS-SVSWQMSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine is a complex organic compound with the empirical formula C12H21NO6 and a molecular weight of 275.30 g/mol . This compound is characterized by its unique structure, which includes multiple isopropylidene groups and a hydroxylamine functional group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine typically involves the protection of glucose derivatives followed by the introduction of the hydroxylamine group. The reaction conditions often require the use of protecting groups such as isopropylidene to prevent unwanted side reactions. The synthesis can be carried out under mild conditions using common reagents like acetone, hydroxylamine hydrochloride, and base catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of protected or functionalized glucose derivatives .

Scientific Research Applications

N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Industry: While its industrial applications are limited, it can be used in the development of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes. The hydroxylamine group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-2,35,6-bis-O-(1-methylethylidene)-alpha-D-glucofuranosylamine: A stereoisomer with similar properties but different spatial arrangement.

    N-Hydroxy-2,35,6-bis-O-(1-methylethylidene)-beta-L-glucofuranosylamine: Another stereoisomer with a different configuration at the anomeric carbon.

Uniqueness

N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine is unique due to its specific stereochemistry and the presence of multiple isopropylidene groups

Properties

CAS No.

1226812-51-6

Molecular Formula

C12H21NO6

Molecular Weight

275.301

IUPAC Name

N-[(3aS,4S,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine

InChI

InChI=1S/C12H21NO6/c1-11(2)15-5-6(17-11)7-8-9(10(13-14)16-7)19-12(3,4)18-8/h6-10,13-14H,5H2,1-4H3/t6-,7+,8-,9-,10-/m0/s1

InChI Key

FLWZKKRGBHCGBS-SVSWQMSJSA-N

SMILES

CC1(OCC(O1)C2C3C(C(O2)NO)OC(O3)(C)C)C

Synonyms

N-Hydroxy-2,3:5,6-bis-O-(1-methylethylidene)-alpha-L-glucofuranosylamine

Origin of Product

United States

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